3-Bromo-4-(methylsulfonyl)benzaldehyde 3-Bromo-4-(methylsulfonyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 254878-96-1
VCID: VC21111694
InChI: InChI=1S/C8H7BrO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
SMILES: CS(=O)(=O)C1=C(C=C(C=C1)C=O)Br
Molecular Formula: C8H7BrO3S
Molecular Weight: 263.11 g/mol

3-Bromo-4-(methylsulfonyl)benzaldehyde

CAS No.: 254878-96-1

Cat. No.: VC21111694

Molecular Formula: C8H7BrO3S

Molecular Weight: 263.11 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-(methylsulfonyl)benzaldehyde - 254878-96-1

Specification

CAS No. 254878-96-1
Molecular Formula C8H7BrO3S
Molecular Weight 263.11 g/mol
IUPAC Name 3-bromo-4-methylsulfonylbenzaldehyde
Standard InChI InChI=1S/C8H7BrO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
Standard InChI Key VQVXLUIYQIQWLH-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=C(C=C(C=C1)C=O)Br
Canonical SMILES CS(=O)(=O)C1=C(C=C(C=C1)C=O)Br

Introduction

Chemical Structure and Properties

Molecular Structure

3-Bromo-4-(methylsulfonyl)benzaldehyde consists of a benzene ring with three key functional groups:

  • An aldehyde group (-CHO) at position 1

  • A bromine atom at position 3

  • A methylsulfonyl group (-SO₂CH₃) at position 4

This arrangement creates an asymmetric electron distribution across the molecule, with the electron-withdrawing methylsulfonyl group and the aldehyde functionality significantly influencing reactivity patterns.

Physical Properties

The compound exists as a crystalline solid at room temperature with properties outlined in Table 1:

PropertyValue
Molecular FormulaC₈H₇BrO₃S
Molecular Weight263.11 g/mol
Physical StateCrystalline solid
CAS Number254878-96-1
IUPAC Name3-bromo-4-(methanesulfonyl)benzaldehyde

Chemical Identifiers

For research and database purposes, the compound is represented by several chemical identifiers as shown in Table 2:

Identifier TypeValue
InChIInChI=1S/C8H7BrO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
InChI KeyVQVXLUIYQIQWLH-UHFFFAOYSA-N
Canonical SMILESCS(=O)(=O)C1=C(C=C(C=C1)C=O)Br

Synthesis Methods

Synthetic Routes

The synthesis of 3-Bromo-4-(methylsulfonyl)benzaldehyde typically involves multiple steps starting from simpler precursors. Based on established synthetic methodologies for similar compounds, several approaches can be employed:

  • Bromination of 4-(methylsulfonyl)benzaldehyde using selective brominating agents such as N-bromosuccinimide (NBS) or bromine in acetic acid

  • Introduction of the methylsulfonyl group to 3-bromo-4-fluorobenzaldehyde via nucleophilic aromatic substitution

  • Oxidation of corresponding 3-bromo-4-(methylsulfonyl)benzyl alcohol

Drawing from related bromination processes in the literature, a potential synthetic route could involve controlled bromination conditions that favor the meta position relative to the aldehyde group. This approach would be similar to the documented synthesis method for 3-bromo-4-fluorobenzaldehyde, which utilizes sodium bromide and sodium hypochlorite in a dichloromethane/water biphasic system .

Optimization Strategies

For industrial or large-scale synthesis, several optimization strategies might be considered:

  • Green chemistry approaches that avoid toxic reagents like elemental bromine

  • Catalytic systems that enhance regioselectivity during bromination

  • Temperature control and solvent selection to minimize side reactions

  • Purification techniques such as recrystallization to achieve high purity product

Chemical Reactivity

Substitution Reactions

The bromine atom at position 3 serves as an excellent leaving group for various substitution reactions. This reactivity enables transformations such as:

  • Nucleophilic aromatic substitution reactions

  • Metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck)

  • Metal-halogen exchange reactions

The electron-withdrawing methylsulfonyl group enhances the electrophilicity of the carbon bearing the bromine atom, facilitating nucleophilic substitution processes.

Carbonyl Reactions

The aldehyde group undergoes typical carbonyl reactions, including:

  • Oxidation to carboxylic acids using oxidizing agents like potassium permanganate

  • Reduction to primary alcohols using sodium borohydride or lithium aluminum hydride

  • Condensation reactions with amines to form imines

  • Aldol condensations and related C-C bond-forming reactions

Sulfonyl Group Reactions

The methylsulfonyl group primarily serves as an electron-withdrawing substituent but can also participate in certain transformations:

  • Directing effects in electrophilic aromatic substitution reactions

  • Potential coordination with metal catalysts

  • Modification of electronic properties for subsequent reactions

Applications in Organic Synthesis

Building Block in Drug Development

3-Bromo-4-(methylsulfonyl)benzaldehyde serves as a versatile intermediate in pharmaceutical synthesis due to its multiple reactive sites. The compound's structure allows for sequential functionalization strategies to build complex molecular architectures. Specifically, the molecule offers:

  • The aldehyde group for carbon chain extension

  • The bromine atom for cross-coupling reactions

  • The strongly electron-withdrawing sulfonyl group for electronic modulation

These features make it particularly valuable in creating compounds with specific electronic and steric requirements.

Material Science Applications

The unique electronic properties conferred by the methylsulfonyl group make this compound useful in developing materials with specific characteristics:

  • Precursors for conductive polymers

  • Components in advanced electronic materials

  • Building blocks for surface-active compounds

Biological Activity

Target OrganismsActivity LevelStructural Feature Contributing to Activity
Gram-positive bacteriaModerate to highElectron-withdrawing substituents
Gram-negative bacteriaLow to moderateLipophilic halogen substituent
FungiVariableAldehyde functionality

While specific activity data for 3-Bromo-4-(methylsulfonyl)benzaldehyde itself is limited, structure-activity relationship studies suggest potential antimicrobial applications based on its electronic and steric properties.

Structure-Activity Relationships

The biological activity of 3-Bromo-4-(methylsulfonyl)benzaldehyde likely depends on several structural features:

  • The electron-withdrawing sulfonyl group may enhance binding to target proteins

  • The bromine atom contributes to lipophilicity and membrane permeability

  • The aldehyde group provides hydrogen bonding opportunities with biological targets

Spectroscopic Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural information for 3-Bromo-4-(methylsulfonyl)benzaldehyde. Expected key signals include:

¹H NMR (predicted):

  • Aldehyde proton: δ ~10 ppm (singlet)

  • Aromatic protons: δ 7.5-8.5 ppm (complex pattern)

  • Methyl protons: δ 3.0-3.2 ppm (singlet)

¹³C NMR (predicted):

  • Aldehyde carbon: δ ~190 ppm

  • Aromatic carbons: δ 125-140 ppm

  • Methylsulfonyl carbon: δ ~44 ppm

IR Spectroscopy

Infrared spectroscopy would reveal characteristic absorption bands:

  • Aldehyde C=O stretch: ~1700 cm⁻¹

  • Sulfonyl S=O symmetric and asymmetric stretches: ~1150 and ~1300 cm⁻¹

  • Aromatic C=C stretches: 1400-1600 cm⁻¹

  • C-Br stretch: ~550-650 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion peak at m/z 263/265 (characteristic bromine isotope pattern)

  • Fragment ions representing loss of CHO (m/z 234/236)

  • Fragment ions representing loss of SO₂CH₃ (m/z 183/185)

Research Perspectives

Current Research Gaps

Several areas warrant further investigation regarding 3-Bromo-4-(methylsulfonyl)benzaldehyde:

  • Detailed mechanistic studies of its reactions

  • Comprehensive biological activity profiling

  • Development of more efficient and environmentally friendly synthesis routes

  • Exploration of novel applications in materials science

Future Directions

Promising research directions include:

  • Development of synthetic methodologies using this compound in palladium-catalyzed cross-coupling reactions

  • Investigation of potential applications in pharmaceutical development

  • Exploration of structure-activity relationships in antimicrobial and anti-inflammatory contexts

  • Green chemistry approaches to its synthesis and utilization

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